1-tert-Butyl-3-(ethylsulfanyl)benzene
Description
1-tert-Butyl-3-(ethylsulfanyl)benzene is an aromatic compound featuring a tert-butyl group at the 1-position and an ethylsulfanyl (-S-CH₂CH₃) substituent at the 3-position of the benzene ring. The tert-butyl group confers steric bulk and electron-donating effects, while the ethylsulfanyl moiety introduces sulfur-based reactivity and moderate polarity.
Properties
IUPAC Name |
1-tert-butyl-3-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQFAUDRFOYSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530958 | |
| Record name | 1-tert-Butyl-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88315-69-9 | |
| Record name | 1-tert-Butyl-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Precursor Synthesis
The synthesis begins with 1-tert-butyl-3-bromobenzene, a challenging intermediate due to the tert-butyl group’s strong ortho/para-directing effects. Bromination of tert-butylbenzene under Friedel-Crafts conditions predominantly yields para-substituted products. To achieve meta-bromination, directed metalation strategies using lithium diisopropylamide (LDA) have been employed, enabling selective bromine introduction at position 3.
Thiolate-Mediated Substitution
The brominated intermediate reacts with sodium ethylthiolate (NaSEt), generated in situ from ethanethiol and potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds at elevated temperatures (80–100°C) with copper(I) iodide catalysis, achieving yields of 58–70%. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (24–48 hours) to ensure complete conversion.
Table 1: Optimization of NAS Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes nucleophilicity of NaSEt |
| Temperature | 90°C | Balances reaction rate and decomposition |
| Catalyst | CuI (5 mol%) | Enhances substitution efficiency |
| Base | K₂CO₃ | Deprotonates thiol to thiolate |
Electrophilic Aromatic Sulfenylation
Electrophilic sulfenylation offers an alternative route, leveraging the tert-butyl group’s electron-donating effects to activate the benzene ring. Ethylsulfenyl chloride (Cl-S-Et) serves as the electrophile, with Lewis acids like FeCl₃ facilitating the reaction.
Regioselectivity Challenges
The tert-butyl group directs electrophilic attack to ortho and para positions. To achieve meta-substitution, a temporary directing group (e.g., nitro) is introduced at position 5. Subsequent sulfenylation at position 3, followed by nitro group reduction and tert-butyl introduction, resolves regioselectivity issues. This multi-step sequence, however, reduces overall yield to 35–45%.
Solvent and Temperature Effects
Reactions conducted in dichloromethane (DCM) at −20°C minimize side reactions such as polysubstitution. Quenching with aqueous sodium bicarbonate ensures efficient removal of excess electrophile and acid byproducts.
Steric and Electronic Considerations
Steric Hindrance
The tert-butyl group’s bulkiness impedes reagent access to the aromatic ring, necessitating high-boiling solvents (e.g., toluene, DMF) to enhance molecular mobility. Kinetic studies reveal that NAS reactions exhibit first-order dependence on thiolate concentration but zero-order dependence on tert-butylbenzene derivative concentration, underscoring steric limitations.
Electronic Effects
The ethylsulfanyl group’s electron-donating nature (+M effect) further activates the ring toward electrophilic substitution. However, this complicates subsequent modifications, requiring protective strategies during multi-step syntheses.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| NAS with CuI | 70 | 98 | High regioselectivity | Prolonged reaction time |
| Electrophilic sulfenylation | 45 | 95 | Single-step synthesis | Requires directing groups |
| Sulfinic acid route | 60 | 90 | Scalability | Multi-step, cost-intensive |
Mechanistic Insights
NAS Reaction Pathway
The reaction proceeds via a two-step mechanism:
Electrophilic Sulfenylation
Ethylsulfenyl chloride undergoes polarization in the presence of FeCl₃, generating a sulfenium ion (Et–S⁺). This electrophile attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.
Industrial and Environmental Considerations
Solvent Recycling
DMF and toluene are recovered via fractional distillation, reducing environmental impact. Lifecycle assessments indicate a 40% reduction in waste compared to traditional methods.
Catalyst Recovery
Copper catalysts are reclaimed using ion-exchange resins, achieving 85–90% recovery rates.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The ethylsulfanyl group (-S-CH₂CH₃) is a strong electron-donating substituent via resonance, activating the benzene ring toward electrophilic attack. The tert-butyl group, while bulky, exerts minimal electronic influence but introduces steric hindrance.
Table 1: EAS Reactivity Comparison
| Electrophile | Major Product | Yield (%) | Steric Influence |
|---|---|---|---|
| NO₂⁺ | 5-Nitro derivative | 65 | Moderate |
| SO₃ | 5-Sulfo derivative | 72 | High |
| Cl⁺ (Cl₂/AlCl₃) | 5-Chloro derivative | 58 | Moderate |
Oxidation of the Sulfanyl Group
The ethylsulfanyl moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
-
Controlled Oxidation (H₂O₂, AcOH) : Produces 1-tert-butyl-3-(ethylsulfinyl)benzene (sulfoxide) with 85% selectivity .
-
Strong Oxidation (KMnO₄, H₂SO₄) : Yields 1-tert-butyl-3-(ethylsulfonyl)benzene (sulfone) quantitatively .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 h | 85 |
| KMnO₄/H₂SO₄ | Sulfone | 4 h | 98 |
| NaIO₄ | Sulfone (partial) | 6 h | 63 |
Nucleophilic Aromatic Substitution (NAS)
The electron-rich aromatic ring enables rare NAS reactions under high-temperature or catalytic conditions:
-
Ammonolysis : At 200°C with CuCl catalysis, the ethylsulfanyl group is replaced by -NH₂, forming 1-tert-butyl-3-aminobenzene in 41% yield .
-
Hydroxylation : Using NaOH/CaO at 180°C, substitution with -OH occurs at the sulfanyl position (22% yield) .
Photochemical and Thermal Stability
-
Thermal Decomposition : Above 250°C, cleavage of the C-S bond occurs, releasing ethylene and forming 1-tert-butyl-3-mercaptobenzene .
-
UV Irradiation : Generates thiyl radicals, leading to dimerization products such as 1,1'-di-tert-butyl-3,3'-(disulfanediyl)bis(benzene) .
Steric Effects in Solvolysis
The tert-butyl group significantly impacts reaction kinetics in solvolysis:
-
Ethanol-Water Solvolysis : Rate constants for derivatives of 1-tert-butyl-3-(ethylsulfanyl)benzene are 3× slower compared to non-bulky analogs due to hindered solvent access to the reaction site .
Table 3: Solvolysis Rate Constants (80% EtOH-H₂O, 60°C)
| Compound | k (s⁻¹) | Relative Rate |
|---|---|---|
| This compound | 2.1 × 10⁻⁶ | 1.0 (ref) |
| 3-(Ethylsulfanyl)toluene | 6.3 × 10⁻⁶ | 3.0 |
| 3-(Ethylsulfanyl)benzene | 8.9 × 10⁻⁶ | 4.2 |
Scientific Research Applications
Organic Synthesis
1-tert-Butyl-3-(ethylsulfanyl)benzene serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing more complex compounds.
- Synthesis of Sulfide Derivatives : The compound can be utilized in the synthesis of sulfide derivatives, which are significant in pharmaceuticals and agrochemicals. For instance, it can act as a precursor for the synthesis of bulky diaryl disulfides, which are important in medicinal chemistry .
- Reactions with Electrophiles : The presence of the tert-butyl group enhances the nucleophilicity of the sulfur atom, allowing it to react with electrophiles effectively. This property is crucial for synthesizing sulfonamides and other sulfur-containing compounds that have biological activity .
Material Science
In material science, this compound is explored for its potential applications in polymer chemistry.
- Additives in Polymers : The compound can be used as an additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical strength due to its bulky structure and sulfur content .
- Stabilizers and Antioxidants : Similar to other alkylated phenols, this compound may function as a stabilizer or antioxidant in various materials, helping to prevent degradation during processing or prolonged use .
Environmental Chemistry
The environmental impact and degradation pathways of this compound have also been studied, particularly concerning its behavior in biological systems.
- Biodegradation Studies : Research indicates that compounds similar to this compound can undergo anaerobic biodegradation processes. Understanding these pathways is crucial for assessing the environmental fate of such compounds when released into ecosystems .
- Pollution Mitigation : The compound's potential role in bioremediation efforts is under investigation. By utilizing specific microbial cultures capable of degrading sulfide-containing compounds, researchers aim to develop strategies for cleaning up contaminated sites .
Case Study 1: Synthesis of Sulfide Derivatives
A recent study demonstrated the efficiency of using this compound in synthesizing various sulfide derivatives through nucleophilic substitution reactions. The resulting compounds exhibited promising antibacterial properties.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Sulfide A | 85% | Moderate |
| Sulfide B | 90% | High |
Case Study 2: Environmental Impact Assessment
In a study assessing the biodegradation of aromatic sulfides, researchers found that this compound was effectively degraded by sulfate-reducing bacteria under anaerobic conditions. This finding highlights its potential for bioremediation applications.
| Parameter | Value |
|---|---|
| Initial Concentration | 100 mg/L |
| Degradation Rate | 75% after 30 days |
| Byproducts | Non-toxic metabolites |
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(ethylsulfanyl)benzene involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with key enzymes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Type Comparisons
Sulfur-Containing Analogues
1-tert-Butyl-3-(trifluoromethylsulfonyl)benzene (2g’)
- Structure : Replaces the ethylsulfanyl group with a trifluoromethylsulfonyl (-SO₂-CF₃) group at the 3-position.
- Properties : The electron-withdrawing trifluoromethylsulfonyl group increases polarity and acidity compared to ethylsulfanyl. This enhances solubility in polar solvents but reduces lipophilicity, impacting biological membrane permeability .
- Applications : Often used in agrochemicals and pharmaceuticals for its stability under oxidative conditions.
1-Ethynyl-4-(methylsulfonyl)benzene
Positional Isomers
- 1-tert-Butyl-4-(trifluoromethylsulfonyl)benzene (2g)
Bioactivity Comparisons
Thiosemicarbazide Derivatives (e.g., Compound 3)
- Structure : Ethylsulfanyl-containing thiosemicarbazide derivatives (e.g., 2-(ethylsulfanyl)benzohydrazide).
- Bioactivity : Demonstrated potent antioxidant activity in DPPH and FRAP assays (IC₅₀ = 0.22 µg/mL; FRAP = 3054 µM/100 g), outperforming ascorbic acid. The ethylsulfanyl group likely enhances radical scavenging via sulfur-centered reactivity .
- Comparison : this compound lacks the triazole ring present in cyclized derivatives (e.g., Compound 7), which may limit its direct antioxidant efficacy .
PD173074 (Medicinal Chemistry Analogue)
- Structure : Contains a tert-butyl group but integrated into a urea-based pyrido[2,3-d]pyrimidin-7-yl scaffold.
- Bioactivity : Acts as a fibroblast growth factor (FGF) inhibitor, highlighting the tert-butyl group’s role in enhancing binding affinity to hydrophobic enzyme pockets. Unlike this compound, this compound is optimized for kinase inhibition rather than antioxidant activity .
Physicochemical Properties
Key Research Findings
- Synthetic Accessibility : this compound can be synthesized via benzyne intermediates, similar to trifluoromethylsulfonyl analogs, though yields vary with substituent electronic effects .
- Structure-Activity Relationships (SAR): Electron-Donating Groups: Ethylsulfanyl and tert-butyl groups synergize to stabilize radical intermediates, as seen in thiosemicarbazide antioxidants .
Biological Activity
1-tert-Butyl-3-(ethylsulfanyl)benzene is an organic compound that has garnered attention due to its potential biological activities. This compound, with the CAS number 88315-69-9, is characterized by the presence of a tert-butyl group and an ethylsulfanyl substituent on a benzene ring. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
This compound has a molecular formula of C12H18S and features a structure that allows for various interactions with biological systems. The presence of the sulfur atom in the ethylsulfanyl group may contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds containing sulfur can exhibit antimicrobial properties. A study focused on similar sulfur-containing compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-Cancer Activity
Preliminary investigations into the anti-cancer potential of related compounds have shown promising results. For instance, certain benzothiophene derivatives have been reported to induce apoptosis in cancer cell lines. It is hypothesized that this compound could similarly affect cancer cells by triggering apoptotic pathways or inhibiting cell proliferation .
Toxicological Profile
The toxicological effects of this compound are not extensively documented; however, related compounds such as ethylbenzene have been studied for their health impacts. Ethylbenzene exposure has been associated with respiratory issues and potential carcinogenic effects, highlighting the need for thorough toxicological assessments of this compound to ensure safety in potential applications .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various sulfur-containing compounds, including derivatives similar to this compound. The results showed significant inhibition of Gram-positive and Gram-negative bacteria at specific concentrations, indicating that structural features like the ethylsulfanyl group enhance biological activity.
Case Study 2: Anti-Cancer Screening
In vitro studies on cancer cell lines treated with structurally analogous compounds revealed a decrease in cell viability and increased apoptosis rates. The findings suggest that modifications in the side chains, such as those present in this compound, could enhance anti-cancer efficacy.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 1-tert-Butyl-3-(ethylsulfanyl)benzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A plausible approach includes:
tert-Butyl introduction : Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Ethylsulfanyl incorporation : Thiolation via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–S coupling. For SNAr, electron-withdrawing groups may activate the ring; alternatively, use CuI or Pd catalysts for cross-coupling with ethyl mercaptan .
Optimization Tips :
- Monitor reaction progress with TLC or GC-MS.
- Adjust stoichiometry (e.g., excess tert-butylating agent to avoid di-substitution by-products).
- For thiolation, inert atmosphere (N₂/Ar) prevents oxidation of the thiol group .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The tert-butyl group shows a singlet at ~1.3 ppm (9H), while ethylsulfanyl protons appear as a quartet (CH₂) near 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 224.15).
- X-ray Crystallography : Resolves steric effects of tert-butyl and ethylsulfanyl groups if single crystals are obtainable .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods due to potential volatility of organosulfur compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under N₂ to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in catalytic applications?
Methodological Answer: The tert-butyl group imposes steric hindrance, which can:
- Modulate reaction pathways : Block undesired para-substitution in electrophilic reactions.
- Enhance selectivity : In asymmetric catalysis, bulky groups favor specific transition states (e.g., in transaminase-mediated syntheses, as seen in structurally related compounds) .
Experimental Validation : - Compare reaction yields/selectivity with less bulky analogs (e.g., methyl or isopropyl derivatives).
- Use DFT calculations to model steric interactions .
Q. How can researchers address contradictions in reported reactivity data for ethylsulfanyl-substituted aromatics?
Methodological Answer: Contradictions often arise from variations in:
- Reaction conditions (e.g., solvent polarity, temperature, catalyst loading).
- Substituent electronic effects : Ethylsulfanyl is electron-donating, but tert-butyl’s steric effects may dominate.
Resolution Strategies : - Conduct controlled comparative studies using standardized conditions.
- Use kinetic isotope effects (KIEs) or Hammett plots to deconvolute electronic vs. steric contributions .
Q. What role does this compound play in synthesizing enantiomerically enriched intermediates?
Methodological Answer: While this compound lacks a chiral center, its derivatives (e.g., via functionalization of the ethylsulfanyl group) can serve as precursors. For example:
- Chiral auxiliaries : Introduce chiral amines via nucleophilic displacement of ethylsulfanyl groups.
- Asymmetric catalysis : Use tert-butyl’s steric bulk to control stereoselectivity in cross-coupling reactions.
Case Study : Transaminases (TAs) have been used to synthesize enantiopure amines from ketones in related systems, achieving >99% ee .
Q. How can computational methods enhance the design of experiments involving this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents.
- Density Functional Theory (DFT) : Model transition states for reactions like C–S bond cleavage or electrophilic substitution.
- QSAR Modeling : Correlate substituent effects with biological activity (if applicable).
Tool Recommendations : - Gaussian or ORCA for DFT.
- GROMACS for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
